molecular formula C18H17ClN2O4S3 B2879685 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941878-87-1

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2879685
CAS No.: 941878-87-1
M. Wt: 456.97
InChI Key: CZAZEMSOFJRUGX-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic organic compound featuring a thiazole core, a chlorothiophene moiety, and a methoxyphenylsulfonyl group. Compounds with thiazole rings are of significant interest in medicinal chemistry due to their broad spectrum of potential biological activities, which can include anti-inflammatory, antimicrobial, and anticancer effects . The specific structural motifs present in this molecule, such as the chlorothiophene and sulfonyl groups, are often incorporated to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate or candidate for pharmaceutical and biochemical research. Hypothetical Mechanism and Research Value: While the specific biological profile of this compound requires experimental characterization, its structure suggests potential as a scaffold for developing enzyme inhibitors. Thiazole derivatives have been extensively studied as potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key players in the inflammatory response . The presence of the sulfonamide group is a common feature in many pharmacologically active molecules and can contribute to specific interactions with enzyme active sites. Researchers might investigate this compound as a potential multi-target agent for inflammation or explore its utility in cancer research, given the established role of thiazoles in various therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety protocols should be followed, and references to general synthetic approaches for analogous compounds can be found in the scientific literature .

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S3/c1-25-12-4-6-13(7-5-12)28(23,24)10-2-3-17(22)21-18-20-14(11-26-18)15-8-9-16(19)27-15/h4-9,11H,2-3,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAZEMSOFJRUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article delves into its synthesis, biological assays, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound's molecular formula is C23H24ClN3O3SC_{23}H_{24}ClN_{3}O_{3}S, with a molecular weight of 445.97 g/mol. The synthesis involves several steps, starting from the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one, followed by reactions with thiourea and various amines to yield the target compound. The detailed synthetic pathway is illustrated in Figure 1.

Inhibition of Cyclooxygenases (COX)

The primary biological activity studied for this compound is its inhibition of cyclooxygenases (COX), specifically COX-1 and COX-2 enzymes, which are critical in the inflammatory process. The following table summarizes the IC50 values obtained from various studies:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
This compound39.64 ± 0.100.76 ± 0.11High
Aspirin15.32Not applicableReference
ZileutonNot applicable11.00Reference

From the data, it is evident that the compound exhibits potent inhibition of COX-2 with an IC50 value of 0.76 μM, indicating its potential as a selective anti-inflammatory agent.

Lipoxygenase Inhibition

The compound's activity was also evaluated against lipoxygenase (5-LOX), which plays a role in leukotriene synthesis during inflammation. The results are as follows:

Compound5-LOX IC50 (μM)
This compound23.08 ± 0.18
Zileuton11.00

The compound demonstrated a competitive inhibition profile, albeit less potent than zileuton, but still significant enough to warrant further investigation.

Anti-inflammatory Activity

In vivo studies have shown that this compound significantly reduces inflammation in animal models induced by carrageenan:

Dose (mg/kg)% Inhibition at 1h% Inhibition at 5h
545.47 ± 1.1155.34 ± 1.12
1049.68 ± 1.4458.56 ± 1.52
2053.44 ± 2.2261.64 ± 1.10

These results indicate that higher doses lead to increased anti-inflammatory effects over time, supporting the compound's potential therapeutic application.

Case Studies and Research Findings

Recent studies have focused on modifying derivatives of thiazole compounds to enhance their biological activities further. For instance, compounds derived from N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-sulfonamides have shown promising results in both in vitro and in vivo settings regarding their analgesic and anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Sulfonyl Group

The 4-methoxyphenyl sulfonyl moiety in the target compound contrasts with halogenated or alkylated variants in analogs:

  • This difference may alter interactions with hydrophobic binding pockets in biological targets .
  • Sch225336 (): A bis-sulfone cannabinoid inverse agonist with dual methoxyphenyl groups. The bis-sulfone architecture enhances rigidity and receptor affinity, whereas the target compound’s single sulfonyl group may offer greater conformational flexibility .
  • Compounds 10–15 (): These feature dichloro-, dibromo-, or dimethylphenyl sulfonyl groups. Halogenated substituents typically increase lipophilicity and steric bulk, whereas the methoxy group in the target compound improves solubility via polar interactions .

Table 1: Impact of Sulfonyl Substituents on Physicochemical Properties

Compound Sulfonyl Substituent Key Property Differences
Target Compound 4-Methoxyphenyl Enhanced solubility, moderate lipophilicity
4-((4-Fluorophenyl)sulfonyl) Analog 4-Fluorophenyl Higher metabolic stability, increased electron-withdrawing effects
Dichlorophenyl Sulfonyl Derivatives 2,4-Dichlorophenyl Higher lipophilicity, potential for stronger hydrophobic interactions
Heterocyclic Core Modifications

The thiazole ring in the target compound is substituted with a 5-chlorothiophene, differing from benzothiazole or triazole-thione cores in analogs:

  • 1,2,4-Triazole-3-thiones (): These compounds exist in thione-thiol tautomeric forms, enabling diverse hydrogen-bonding interactions. The target compound’s thiazole-thiophene system lacks tautomerism, favoring consistent electronic profiles .
  • Aminothiazole NF-κB Activators (): Compounds like 2D216 feature dimethylphenyl groups on thiazole, emphasizing steric effects. The 5-chlorothiophene in the target compound may introduce unique steric and electronic constraints for target binding .

Table 2: Heterocyclic Core Comparisons

Compound Core Structure Biological Implications
Target Compound Thiazole + 5-chlorothiophene Balanced aromaticity and electronic effects
Benzo[d]thiazole Derivatives Benzothiazole Enhanced π-π stacking, higher rigidity
1,2,4-Triazole-3-thiones Triazole-thione Tautomerism-driven hydrogen bonding
Amide Linker Variations

The butanamide linker in the target compound is a common feature in analogs, but chain length and substituents vary:

  • N-(4-(p-Tolyl)thiazol-2-yl)acetamide Derivatives (): Shorter acetamide linkers (vs. butanamide) may limit flexibility and reduce accessibility to deep binding sites. The butanamide chain in the target compound could improve conformational adaptability .
  • Piperidine-4-carboxamide Derivatives (): Bulky piperidine substituents on the amide group introduce steric hindrance, whereas the target compound’s unsubstituted butanamide chain minimizes steric clashes .

Table 3: Amide Linker Structural Comparisons

Compound Linker Structure Functional Implications
Target Compound Butanamide Moderate flexibility, balanced hydrophobicity
Acetamide Derivatives () Acetamide Reduced flexibility, shorter reach
Piperidine-4-carboxamides () Piperidine-carboxamide Increased steric bulk, potential for targeted interactions

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